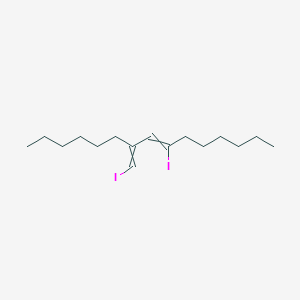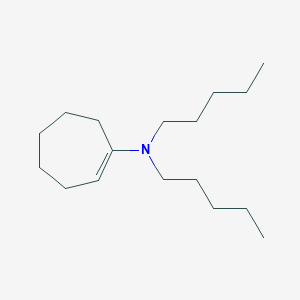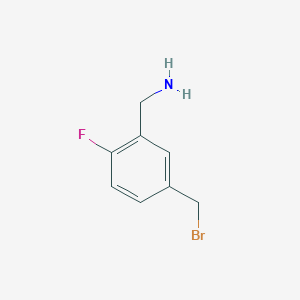
(5-(Bromomethyl)-2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Bromomethyl)-2-fluorophenyl)methanamine is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenyl ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Bromomethyl)-2-fluorophenyl)methanamine typically involves the bromination of a precursor compound, followed by amination. One common method is as follows:
Bromination: The precursor compound, 2-fluorotoluene, is subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a bromomethyl group at the para position relative to the fluorine atom.
Amination: The brominated intermediate is then treated with ammonia or an amine source under suitable conditions to replace the bromine atom with an amine group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Bromomethyl)-2-fluorophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, thiols, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, thiols, and primary or secondary amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxymethyl, thiomethyl, or aminomethyl derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or amines.
Scientific Research Applications
(5-(Bromomethyl)-2-fluorophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(Bromomethyl)-2-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-(Chloromethyl)-2-fluorophenyl)methanamine: Similar structure but with a chlorine atom instead of bromine.
(5-(Bromomethyl)-2-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
(5-(Bromomethyl)-2-methylphenyl)methanamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(5-(Bromomethyl)-2-fluorophenyl)methanamine is unique due to the presence of both bromomethyl and fluorine groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and specificity in various applications.
Properties
CAS No. |
771573-10-5 |
|---|---|
Molecular Formula |
C8H9BrFN |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
[5-(bromomethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H9BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4-5,11H2 |
InChI Key |
OKNXWTJIWVDNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
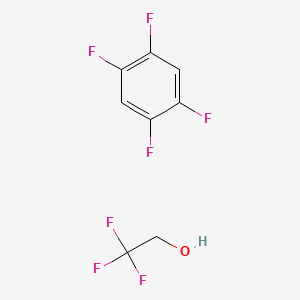
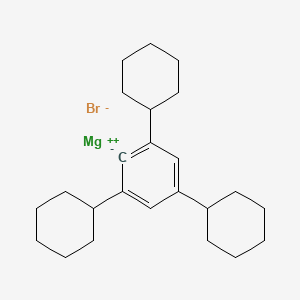
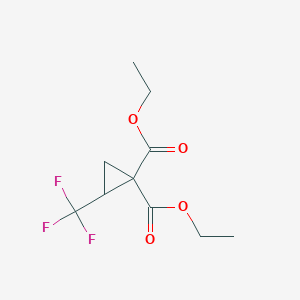
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
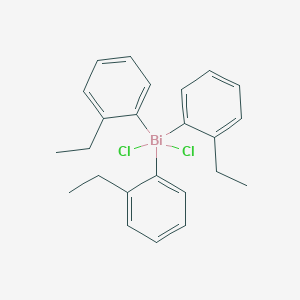
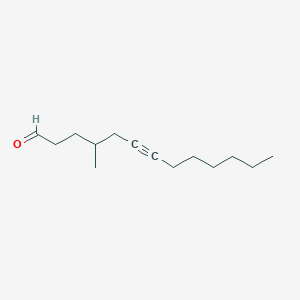
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
